4-chloro-N-ethyl-3-nitro-N-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

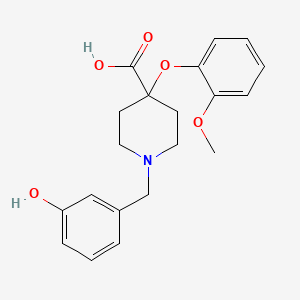

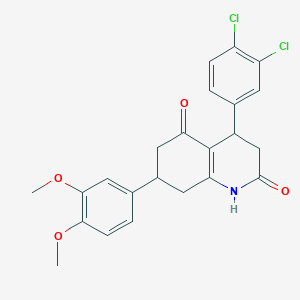

4-chloro-N-ethyl-3-nitro-N-phenylbenzamide is an organic compound with the linear formula C15H13ClN2O3 . It has a molecular weight of 304.735 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide is represented by the linear formula C15H13ClN2O3 . The CAS number for this compound is 328258-51-1 .Aplicaciones Científicas De Investigación

Crystal Engineering

Research has shown that molecular structures involving strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions can be engineered using halogen and hydrogen bonds. Such molecular tapes and interactions are crucial in crystal design, offering insights into the structural insulation and predictability of cross-pairing interactions involving less polarizable atoms like chlorine (Saha, Nangia, & Jaskólski, 2005).

Synthesis and Characterization

The compound 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide has been synthesized and characterized, demonstrating its potential for studying structure-property relationships and antitumor activity. This research underscores the importance of understanding the molecular structure for developing compounds with therapeutic potential (He et al., 2014).

Biological Activity

While the directive excludes details on drug use, dosage, and side effects, it's noteworthy that certain derivatives of N-phenylbenzamide compounds have been evaluated for anticonvulsant properties, indicating the breadth of potential pharmacological applications (Bailleux et al., 1995).

Environmental Applications

Studies on γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent towards the binding and removal of nitro compounds from water highlight the environmental applications of related chemical structures. These findings are essential for developing efficient nanosorbents for water purification processes (Mahmoud et al., 2016).

Antidiabetic Agents

Research on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents provides insights into the development of new therapeutics. Molecular docking and dynamic simulation studies have been instrumental in understanding the inhibitory activity against enzymes relevant to diabetes management (Thakral et al., 2020).

Propiedades

IUPAC Name |

4-chloro-N-ethyl-3-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-2-17(12-6-4-3-5-7-12)15(19)11-8-9-13(16)14(10-11)18(20)21/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCMMHIESFHFSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328193 |

Source

|

| Record name | 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805123 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-chloro-N-ethyl-3-nitro-N-phenylbenzamide | |

CAS RN |

328258-51-1 |

Source

|

| Record name | 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)

![2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5565008.png)

![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)

![N-(4-fluorophenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5565025.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazole](/img/structure/B5565039.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)

![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)

![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)